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molecular formula C7H14ClNO2 B1302249 1-methylpiperidine-4-carboxylic Acid Hydrochloride CAS No. 71985-80-3

1-methylpiperidine-4-carboxylic Acid Hydrochloride

Cat. No. B1302249
M. Wt: 179.64 g/mol
InChI Key: NLUDEWJJEMHIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658794B2

Procedure details

To a suspension of 1-methyl-piperidine-4-carboxylic acid hydrochloride (11.36 mmol, 2.04 g) and N,N-dimethylformamide (0.129 mmol, 0.01 ml, 9.40 mg) in dichloromethane (10 ml) at 0° C. was added oxalyl chloride (14.76 mmol, 1.40 ml) drop wise. The cooling bath was removed and the reaction mixture stirred at room temperature for 20 hours. Then the reaction mixture was concentrated in vacuo to give 1-methylpiperidine-4-carbonyl chloride hydrochloride (2.5 g).
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.01 mL
Type
catalyst
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][N:3]1[CH2:8][CH2:7][CH:6]([C:9](O)=[O:10])[CH2:5][CH2:4]1.C(Cl)(=O)C([Cl:15])=O>ClCCl.CN(C)C=O>[ClH:15].[CH3:2][N:3]1[CH2:8][CH2:7][CH:6]([C:9]([Cl:1])=[O:10])[CH2:5][CH2:4]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
Cl.CN1CCC(CC1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.01 mL
Type
catalyst
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.CN1CCC(CC1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 111.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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